



Application Notes & Protocols for the Quantification of Ibrutinib

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Compound of Interest		
Compound Name:	Clamikalant	
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Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is orally administered.[1][2] It is a targeted therapy used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] By blocking the BTK enzyme, Ibrutinib disrupts signaling pathways that are crucial for the proliferation and survival of malignant B-cells.[1][2] Accurate and reliable quantification of Ibrutinib in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

A variety of analytical methods have been developed for the determination of Ibrutinib, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.[1][2] LC-MS/MS is the gold standard for quantifying the drug in plasma due to its high sensitivity and specificity, while HPLC with UV detection is widely used for assaying bulk and formulated products.[5] UV-Vis spectrophotometry offers a simpler, more accessible method for basic quantification.[6] This document provides detailed protocols for these key analytical techniques.

Quantification of Ibrutinib in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of Ibrutinib in human plasma, suitable for pharmacokinetic and bioequivalence studies. The method utilizes



liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for complex biological matrices.[5]

Experimental Protocol

- a) Principle: Plasma samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering macromolecules.[7][8] An internal standard (IS), such as a deuterated version of Ibrutinib (Ibrutinib-D5) or a structurally similar compound like Apixaban, is added to correct for variability during sample processing and analysis.[5][8] The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][7]
- b) Reagents and Materials:
- · Ibrutinib reference standard
- Ibrutinib-D5 or Apixaban (Internal Standard)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure Water
- Human Plasma (blank, drug-free)
- c) Instrumentation:
- Liquid Chromatography system (e.g., Shimadzu, Waters)
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex API 4000)[8]



- Reversed-phase C18 column (e.g., Shim-pack ODS 150 mm x 4.6 mm, 5 μm; XBridge C18)
 [8][9]
- d) Sample Preparation (Protein Precipitation):
- Allow plasma samples to thaw at room temperature.
- Pipette 250 μL of plasma into a clean microcentrifuge tube.[8]
- Add 50 μL of the Internal Standard working solution (e.g., Ibrutinib-D5 in methanol).
- Vortex for 30 seconds.
- Add 750 μL of acetonitrile to precipitate plasma proteins.[7]
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for injection.
- e) Chromatographic and Mass Spectrometric Conditions:
- Mobile Phase: A gradient or isocratic mixture of (A) 10 mM Ammonium Acetate with 0.1%
 Formic Acid in water and (B) Acetonitrile with 0.1% Formic Acid.[7][9] An example isocratic condition is Methanol—water (98:2, v/v).[8]
- Flow Rate: 0.4 1.0 mL/min.[1][7]
- Column Temperature: 40°C.[7]
- Injection Volume: 10 μL.







• Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

• MRM Transitions:

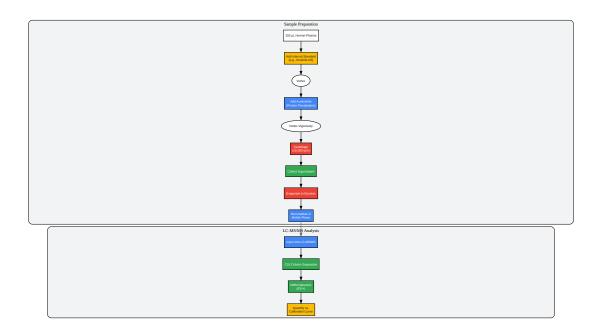
Ibrutinib: m/z 441.2 → 84.1[8]

Ibrutinib-D5 (IS): m/z 446.5 → 84.1[8]

f) Calibration Curve and QC Sample Preparation:

- Prepare a stock solution of Ibrutinib in methanol (e.g., 1 mg/mL).
- Perform serial dilutions to create working standards for calibration curve points, typically ranging from 0.5 to 1000 ng/mL.[5][9]
- Spike blank human plasma with the working standards to create calibration standards.
- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
- Process the calibration standards and QC samples alongside the unknown samples as described in the sample preparation section.





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LC-MS/MS workflow for Ibrutinib quantification in plasma.

Quantification of Ibrutinib in Bulk and Formulations by RP-HPLC

This protocol details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of Ibrutinib in bulk drug and pharmaceutical dosage forms (e.g., capsules).[3]

Experimental Protocol

a) Principle: The method separates Ibrutinib from its impurities and potential degradation products using a reversed-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.

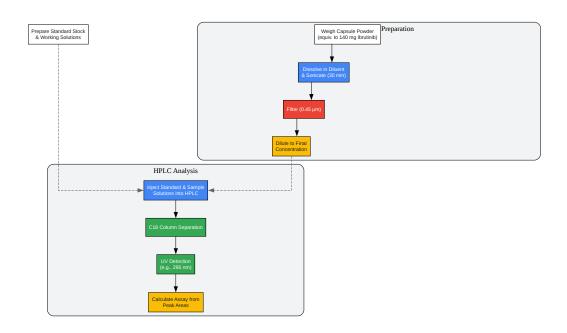


- b) Reagents and Materials:
- · Ibrutinib reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Dihydrogen Phosphate (KH₂PO₄) or Orthophosphoric Acid (OPA)
- Ultrapure Water
- Ibrutinib capsules (e.g., Imbruvica® 140 mg)
- c) Instrumentation:
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector (e.g., Shimadzu, Waters)[3]
 [4]
- Reversed-phase C18 column (e.g., Kromosil 250mm x 4.6 mm, 5μm; Inertsil ODS 100mm x 4.6 mm, 5μm)[3]
- Sonicator
- 0.45 μm membrane filters
- d) Preparation of Solutions:
- Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH adjusted) and acetonitrile. A common ratio is 45:55 (v/v) buffer to acetonitrile.[3] Another option is 0.1% Orthophosphoric acid buffer and acetonitrile (70:30 v/v).
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of Ibrutinib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetonitrile or methanol.[3]
- Working Standard Solution (e.g., 140 μg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.



- Sample Preparation (from 140 mg capsules):
 - Determine the average weight of the contents of 5 capsules.[4]
 - Accurately weigh capsule powder equivalent to 140 mg of Ibrutinib and transfer to a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent (e.g., methanol), sonicate for 30 minutes to ensure complete dissolution, and then dilute to volume.
 - Filter the solution through a 0.45 μm nylon filter.
 - Perform a final dilution (e.g., 1.0 mL of filtrate to 10 mL) with the mobile phase to bring the concentration into the calibration range.
- e) Chromatographic Conditions:
- Column: C18 (e.g., Kromosil 250mm x 4.6 mm, 5μm).[3]
- Mobile Phase: Phosphate buffer: Acetonitrile (45:55, v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30°C.[4]
- Detection Wavelength: 295 nm or 260 nm.[3][6]
- Injection Volume: 10-20 μL.[10][11]





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RP-HPLC workflow for assaying Ibrutinib in formulations.

Quantification of Ibrutinib by UV-Vis Spectrophotometry

This protocol provides a simple and economical method for the quantification of Ibrutinib in bulk drug or simple formulations using a UV-Vis spectrophotometer. This method is suitable for routine quality control where high sensitivity is not required.

Experimental Protocol

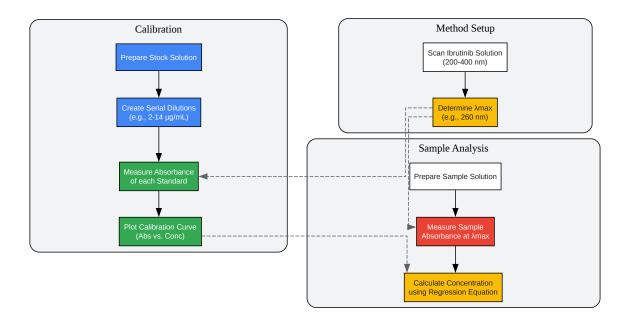
a) Principle: The method is based on the measurement of the absorbance of an Ibrutinib solution at its wavelength of maximum absorbance (λmax). The concentration is determined by relating the absorbance to a standard calibration curve, following Beer-Lambert's law.



- b) Reagents and Materials:
- Ibrutinib reference standard
- Methanol (Spectroscopic grade) or Ethanol[12][13]
- Calibrated borosilicate glassware[14]
- c) Instrumentation:
- Double beam UV-Vis Spectrophotometer with matched quartz cells (1 cm path length).[14]
- d) Method:
- Solvent Selection: Methanol is commonly used as the solvent.[13]
- Determination of λmax:
 - Prepare a dilute solution of Ibrutinib (e.g., 10-20 μg/mL) in the selected solvent.[6]
 - Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank.[6][14]
 - Determine the wavelength of maximum absorbance (λmax). For Ibrutinib, λmax is often observed around 260 nm, though other maxima at 213 nm and 288 nm have also been reported.[6][15]
- Preparation of Standard Stock Solution (500 μg/mL):
 - Accurately weigh 10 mg of Ibrutinib and transfer to a 20 mL volumetric flask.[14]
 - Dissolve and dilute to volume with methanol.[14]
- Preparation of Calibration Curve:
 - From the stock solution, prepare a series of dilutions in methanol to cover a linear concentration range (e.g., 2-14 μg/mL or 8-12 μg/mL).[12][13]
 - Measure the absorbance of each solution at the predetermined λmax against the solvent blank.



- Plot a graph of absorbance versus concentration. The correlation coefficient (R²) should be >0.999.[15]
- · Analysis of Sample:
 - Prepare a sample solution of Ibrutinib from the bulk drug or formulation with a theoretical concentration that falls within the calibration range.
 - Measure its absorbance at λmax.
 - Calculate the concentration using the regression equation from the calibration curve (y = mx + c).



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UV-Vis Spectrophotometry workflow for Ibrutinib quantification.



Summary of Quantitative Data

The following table summarizes the validation parameters for the different analytical techniques used for Ibrutinib quantification as reported in various studies.



Technique	Matrix / Sample Type	Linearity Range	LOD	LOQ/LLOQ	Reference
LC-MS/MS	Human Plasma	0.5 - 48 ng/mL (ppb)	-	0.5 ng/mL	[5][16]
LC-MS/MS	Human Plasma	0.5 - 60 ng/mL	-	0.5 ng/mL	[8]
UPLC- MS/MS	Rat Plasma	1 - 2000 ng/mL	-	1 ng/mL	[7]
LC-MS/MS	Human Plasma	1 - 1000 ng/mL	-	1 ng/mL	[9]
RP-HPLC-UV	Bulk & Formulation	3.5 - 2100 μg/mL	0.69 μg/mL	2.16 μg/mL	[3]
RP-HPLC-UV	Bulk & Formulation	5 - 30 μg/mL	-	-	[6]
RP-HPLC-UV	Human/Porci ne Skin	0.2 - 15.0 μg/mL	0.01 μg/mL	0.02 μg/mL	[11]
RP-HPLC-UV	Bulk & Formulation	3.5 - 21.0 μg/mL	-	-	
UPLC-PDA	Bulk Drug	25 - 250 ng/mL	25 ng/mL	50 ng/mL	[17]
UV-Vis	Bulk & Formulation	1.56 - 25 μg/mL	0.42 μg/mL	1.27 μg/mL	[15]
UV-Vis	Bulk & Formulation	2 - 14 μg/mL	1.23 μg/mL	5.23 μg/mL	[12]
UV-Vis	Bulk & Formulation	8 - 12 μg/mL	0.08 μg/mL	0.24 μg/mL	[13]



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